3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide
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Overview
Description
3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a chemical compound characterized by the presence of difluoro-substituted benzamide and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The difluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and difluoro groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
- 3,4-difluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide
- 2,4-difluoro-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
Uniqueness
3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of a furan ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3,4-difluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3/c1-15(20,8-11-3-2-6-21-11)9-18-14(19)10-4-5-12(16)13(17)7-10/h2-7,20H,8-9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHSMFBDWDYRIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC(=C(C=C2)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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